Uncinatone's Multi-Cytokine Anti-Inflammatory Potency Rivals the Most Potent Diterpenoid in its Class
In a cell-based anti-inflammatory assay using LPS-induced RAW 264.7 murine macrophages, Uncinatone demonstrated potent suppressive effects against the production of key pro-inflammatory mediators TNF-α, IL-1β, and nitric oxide (NO). Its activity was within the same nanomolar potency range as dracocephalumoid A, the most potent compound identified in the study [1]. The study reported that the active compounds, including Uncinatone, exhibited IC50 values between 1.12 and 5.84 µM against these inflammatory markers, highlighting its strong efficacy relative to the broader group of tested diterpenoids [1].
| Evidence Dimension | Inhibition of TNF-α, IL-1β, and NO production |
|---|---|
| Target Compound Data | IC50 = 1.12 - 5.84 µM |
| Comparator Or Baseline | dracocephalumoid A (most potent in-class comparator) with IC50 within the same 1.12 - 5.84 µM range |
| Quantified Difference | Comparable potency; within the same range of high activity (1.12-5.84 µM). |
| Conditions | LPS-induced RAW 264.7 murine macrophage cell line; in vitro cell-based assay. |
Why This Matters
This positions Uncinatone among the most potent anti-inflammatory abietane diterpenoids tested in this system, making it a top-tier candidate for studies focused on TNF-α/IL-1β/NO signaling pathways.
- [1] Nie, L., Li, R., Huang, J., Wang, L., Ma, M., Huang, C., Wu, T., Yan, R., Hu, X. (2021). Abietane diterpenoids from Dracocephalum moldavica L. and their anti-inflammatory activities in vitro. Phytochemistry, 184, 112680. doi:10.1016/j.phytochem.2021.112680 View Source
